N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
CAS No.: 300717-44-6
Cat. No.: VC5632896
Molecular Formula: C13H15N3S
Molecular Weight: 245.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300717-44-6 |
|---|---|
| Molecular Formula | C13H15N3S |
| Molecular Weight | 245.34 |
| IUPAC Name | N-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C13H15N3S/c1-2-7-14-12-11-9-5-3-4-6-10(9)17-13(11)16-8-15-12/h2,8H,1,3-7H2,(H,14,15,16) |
| Standard InChI Key | SKDNECHNCXRLMX-UHFFFAOYSA-N |
| SMILES | C=CCNC1=C2C3=C(CCCC3)SC2=NC=N1 |
Introduction
Chemical Identity and Structural Features
N-(Prop-2-en-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine (molecular formula: ) consists of a tetrahydrobenzothieno[2,3-d]pyrimidine core substituted at the 4-position with a propenylamine group. The molecule’s bicyclic framework arises from the fusion of a cyclohexene ring with a thieno[2,3-d]pyrimidine system, while the propenyl substituent introduces an allylamine moiety capable of participating in Michael addition or polymerization reactions . Key structural attributes include:
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Sulfur-containing heterocycle: The thieno[2,3-d]pyrimidine core contributes to electron-deficient aromaticity, enhancing interactions with biological targets .
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Tetrahydrobenzene ring: Saturation of the benzene ring reduces planarity, potentially improving solubility and bioavailability compared to fully aromatic analogs .
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Propenylamine side chain: The allyl group offers a reactive site for further functionalization or covalent binding to enzymes .
Structural data for analogous compounds, such as N-methyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-amine (PubChem CID: 676971), reveal characteristic NMR signals at δ 3.14 ppm (m, 2H, cyclohexyl CH) and δ 8.38 ppm (s, 1H, pyrimidine H), with IR absorptions near 1600 cm (C=N stretching) . While specific spectral data for the propenyl derivative remain unpublished, computational models predict similar electronic environments for the core structure.
Synthesis and Optimization Strategies
Microwave-Assisted Dimroth Rearrangement
Aryl-substituted tetrahydrobenzothienopyrimidines are commonly synthesized via acid-catalyzed Dimroth rearrangement under microwave irradiation . For example, N-aryl-5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidin-4-amine derivatives were prepared in 65–82% yield by reacting 2-aminothiophene intermediates with substituted anilines at 120°C for 15–20 minutes . Adapting this method to incorporate propenylamine would likely involve:
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Gewald reaction: Formation of 2-aminothiophene from cyclohexanone, sulfur, and a nitrile.
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Cyclocondensation: Reaction with guanidine or urea to construct the pyrimidine ring.
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N-Allylation: Introduction of the propenyl group via nucleophilic substitution or reductive amination.
Notably, ortho-substituted amines often yield trace products in Dimroth rearrangements , suggesting that steric hindrance from the propenyl group may necessitate prolonged reaction times or elevated temperatures.
Biological Activity and Structure-Activity Relationships (SAR)
Cytotoxic Effects Against Cancer Cell Lines
Structurally related compounds exhibit potent cytotoxicity. For example:
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Ethyl 7,8-dimethyl-6-oxo-1-phenyl-1,4-dihydro-6H-thieno[2',3':4,5]pyrimidino[1,2-b][1, tetrazine-3-carboxylate (IC < 10 µM)
The propenylamine substituent may enhance activity by:
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Increasing lipophilicity: Improved membrane permeability.
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Enabling covalent binding: The allyl group could form adducts with cysteine residues in target proteins.
Future Directions and Challenges
Despite promising SAR trends, critical gaps remain:
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Synthetic scalability: Microwave methods require optimization for large-scale production.
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Toxicological profiling: No data exist on the propenyl derivative’s selectivity indices or in vivo safety.
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Mechanistic studies: The exact molecular targets and metabolic pathways are unknown.
Proposed research priorities include:
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Combinatorial libraries: Generating analogs with varied substituents at C-4 and C-7.
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ADMET modeling: Predicting absorption, distribution, and toxicity profiles.
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Targeted in vivo trials: Evaluating efficacy in xenograft models for oncology applications.
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